Dual-Modal Sensing Capability Versus Single-Mode Thiol Probes (TPE-MI)
NTPAN-MI provides two orthogonal readouts—thiol-dependent fluorescence turn-on AND polarity-dependent spectral shift—from a single probe molecule, whereas TPE-MI and related tetraphenylethene maleimide probes report only on unfolded protein load via fluorescence intensity [1]. The push-pull electronic group engineered into NTPAN-MI enables solvatochromic emission shifts that correlate with local dielectric constant; TPE-MI lacks this functional moiety entirely [2].
| Evidence Dimension | Number of orthogonal sensing modalities |
|---|---|
| Target Compound Data | Two: (1) fluorescence turn-on upon thiol labeling, (2) solvatochromic spectral shift reporting local polarity/dielectric constant |
| Comparator Or Baseline | TPE-MI: One (fluorescence turn-on upon thiol labeling only) |
| Quantified Difference | 2 modalities vs. 1 modality (100% increase in information dimensionality) |
| Conditions | Live-cell imaging in HeLa cells; chemical structure comparison |
Why This Matters
Procurement of NTPAN-MI eliminates the need for two separate probe-based assays to measure both unfolded protein load and subcellular polarity, reducing experimental cost, time, and inter-assay variability.
- [1] Chen MZ, Moily NS, Bridgford JL, Wood RJ, Radwan M, Smith TA, Song Z, Tang BZ, Tilley L, Xu X, Reid GE, Pouladi MA, Hong Y, Hatters DM. A thiol probe for measuring unfolded protein load and proteostasis in cells. Nature Communications. 2017 Sep 7;8(1):474. View Source
- [2] Owyong TC, Subedi P, Deng J, Hinde E, Paxman JJ, White JM, Chen W, Heras B, Wong WWH, Hong Y. A Molecular Chameleon for Mapping Subcellular Polarity in an Unfolded Proteome Environment. Angewandte Chemie International Edition. 2020 Jun 15;59(25):10129-10135. View Source
